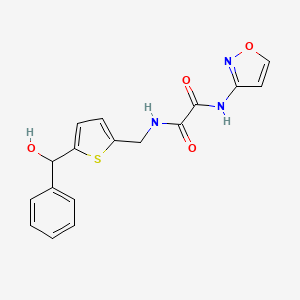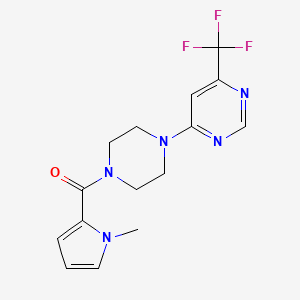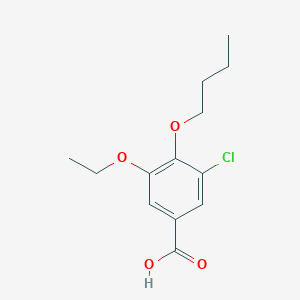![molecular formula C21H20ClFN6 B2470443 7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 931743-27-0](/img/structure/B2470443.png)
7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C21H20ClFN6 and its molecular weight is 410.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Binding Activity
Research into tricyclic heterocycles related to quinazolinone structures has shown significant binding affinity to benzodiazepine receptors. The study by Francis et al. (1991) focused on the synthesis of novel triazoloquinazolinone derivatives, achieving compounds with potent benzodiazepine antagonistic properties in rat models. The leading compound in this series exhibited comparable activity to known benzodiazepine receptor antagonists, indicating the potential therapeutic applications of these structures in modulating benzodiazepine receptor activity (Francis et al., 1991).
Anticancer Activity
A series of 1,2,4-triazoloquinoline derivatives were synthesized and assessed for their anticancer activity by Reddy et al. (2015). These compounds were evaluated against human neuroblastoma and colon carcinoma cell lines, with some derivatives demonstrating significant cytotoxicity. This study highlights the potential of triazoloquinoline derivatives in anticancer drug development (Reddy et al., 2015).
Antitumor and Antimicrobial Activities
Kassab et al. (2016) synthesized novel dimethoxyquinazoline derivatives and evaluated their antitumor and antimicrobial activities. The synthesized compounds exhibited activity against a variety of human tumor cell lines and showed antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that quinazoline derivatives can be promising candidates for the development of new antitumor and antimicrobial agents (Kassab et al., 2016).
DNA Interaction and Cytotoxicity
Ovádeková et al. (2005) explored the cytotoxic and antiproliferative activities of a novel quinazoline derivative on the HeLa human tumor cell line. The study found significant cytotoxic effects and potential DNA interaction, suggesting the compound's application in cancer treatment due to its ability to induce necrosis in tumor cells (Ovádeková et al., 2005).
Enol Type Acyl Cyanides Synthesis
Kurasawa et al. (1993) demonstrated a synthesis method for enol-type acyl cyanides involving 1,3-dipolar cycloaddition reactions and cyano group migration. This method could offer a new pathway for synthesizing quinazoline derivatives with potential biological applications (Kurasawa et al., 1993).
Propiedades
IUPAC Name |
7-chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN6/c1-2-27-8-10-28(11-9-27)20-17-13-15(22)6-7-18(17)29-21(24-20)19(25-26-29)14-4-3-5-16(23)12-14/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULLZKWPNDUWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

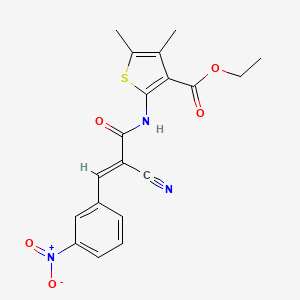
![N-benzyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2470361.png)
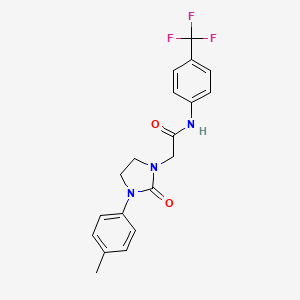
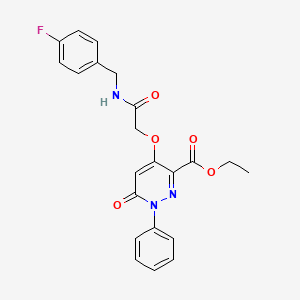
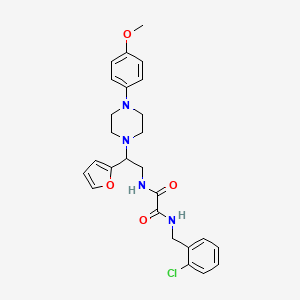
![8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2470368.png)
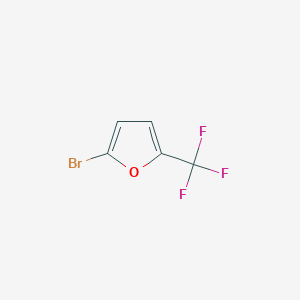
![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2470374.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2470377.png)
